molecular formula C7H5N3O3S B578776 7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253789-64-8

7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B578776
CAS No.: 1253789-64-8
M. Wt: 211.195
InChI Key: BTVMPHQPZVKDBT-UHFFFAOYSA-N
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Description

7-(Methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an oxazine ring and a methylthio group at the 7th position. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process facilitates the formation of the pyrimido[4,5-d][1,3]oxazine ring system.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxazine ring.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified oxazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione stands out due to its unique combination of a pyrimidine and oxazine ring system with a methylthio group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-methylsulfanyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-14-6-8-2-3-4(9-6)10-7(12)13-5(3)11/h2H,1H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVMPHQPZVKDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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